molecular formula C17H18F3NO B3171067 4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline CAS No. 946663-11-2

4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline

Cat. No. B3171067
CAS RN: 946663-11-2
M. Wt: 309.33 g/mol
InChI Key: SKHDWWCMMOAXCK-UHFFFAOYSA-N
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Description

4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline, also known as IMPTA, is a synthetic chemical compound used for various scientific and industrial applications. IMPTA is a versatile compound that can be used to synthesize a variety of other compounds and has been extensively studied for its potential medicinal, agricultural, and industrial applications.

Scientific Research Applications

Organic Synthesis Applications

Trifluoromethylated anilines, similar to the compound , are often utilized in the synthesis of complex organic molecules due to their unique electronic properties. For instance, studies have demonstrated methods for synthesizing 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, highlighting the versatility of trifluoromethyl anilines in constructing nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals (Gong & Kato, 2004).

Material Science Applications

In material science, trifluoromethylated compounds are used to modify the properties of materials, such as polymers, to enhance their thermal stability, solubility, and optical properties. A study on the synthesis and characterization of novel polyimides with 2,2‐bis[4(4‐aminophenoxy)phenyl]phthalein‐3′,5′‐bis(trifluoromethyl)anilide showcases the development of materials with excellent solubility and high thermal stability, making them suitable for advanced electronic applications (Myung et al., 2003).

Chemical Engineering Applications

The incorporation of trifluoromethyl groups into compounds can significantly influence their chemical reactivity and physical properties, making them critical in the design of novel catalysts, reagents, and processes in chemical engineering. For example, the study on the facile synthesis of isomeric C-(2,2,2-trifluoroethyl)anilines provides insights into the synthetic strategies that enable the production of structurally diverse compounds for use in various catalytic and synthetic applications (Trofymchuk et al., 2012).

properties

IUPAC Name

4-(2-methyl-5-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-13-6-7-15(21)14(9-13)17(18,19)20/h4-10H,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHDWWCMMOAXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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